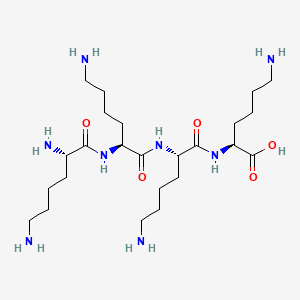

Tetralysine

Description

Structure

2D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBGTUQJDFBWNN-MUGJNUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912536 | |

| Record name | N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

997-20-6 | |

| Record name | Tetralysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lymecycline Synthesis and Purification: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of lymecycline for research purposes. The information presented herein is curated for professionals in the fields of chemistry, pharmacology, and drug development, offering detailed methodologies and critical data for the laboratory-scale production of this tetracycline antibiotic.

Introduction to Lymecycline

Lymecycline is a broad-spectrum, semi-synthetic tetracycline antibiotic.[1] It is formed by a chemical synthesis involving tetracycline, the amino acid L-lysine, and formaldehyde.[2] A key advantage of lymecycline is its high solubility, approximately 5,000 times greater than that of tetracycline base, which facilitates its absorption in the body.[3] Lymecycline is primarily used in the treatment of acne and other bacterial infections.[3] For research applications, a reliable method for its synthesis and purification is essential to ensure the quality and reproducibility of experimental results.

Synthesis of Lymecycline via Mannich Reaction

The synthesis of lymecycline is achieved through a Mannich reaction, a three-component condensation involving tetracycline, L-lysine, and formaldehyde.[4] This reaction results in the aminoalkylation of the tetracycline molecule at the C-2 carboxamide position.

Synthesis Pathway

The synthesis proceeds via the formation of an iminium ion from L-lysine and formaldehyde, which then reacts with the enolizable tetracycline. The overall reaction is depicted in the following workflow:

References

- 1. ES2846882T3 - Pharmaceutical composition of tetracycline for dermatological use - Google Patents [patents.google.com]

- 2. suanfarma.com [suanfarma.com]

- 3. Completion of the impurity profile of lymecycline: Formal identification of impurities E and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

Mechanism of action of Lymecycline in mammalian cells

An In-depth Technical Guide to the Mechanism of Action of Lymecycline in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of lymecycline, a second-generation tetracycline antibiotic, within mammalian cells. While its primary clinical application is based on its bacteriostatic properties, lymecycline, along with other tetracyclines, exerts a range of significant biological effects on eukaryotic cells that are independent of its antimicrobial activity. This document details these non-antimicrobial mechanisms, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the involved signaling pathways.

Core Mechanisms of Action in Mammalian Cells

The effects of lymecycline and its tetracycline analogues in mammalian systems are multifaceted, primarily revolving around the inhibition of mitochondrial protein synthesis and the modulation of inflammatory pathways.

Inhibition of Mitochondrial Protein Synthesis

A fundamental off-target effect of tetracyclines in mammalian cells is the disruption of mitochondrial function. Due to the endosymbiotic origin of mitochondria from α-proteobacteria, their ribosomes (70S) are structurally similar to those found in bacteria.[1] Mammalian cytoplasmic ribosomes are of the 80S type and are largely unaffected by clinically relevant concentrations of tetracyclines.[1]

Lymecycline, being lipophilic, can penetrate the mammalian cell and mitochondrial membranes.[2][3] Within the mitochondria, it binds to the 12S rRNA of the small ribosomal subunit (28S), which is analogous to the 16S rRNA in bacterial ribosomes.[2] This binding obstructs the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby inhibiting the synthesis of the 13 essential proteins of the oxidative phosphorylation (OXPHOS) system that are encoded by mitochondrial DNA (mtDNA).

This selective inhibition leads to a stoichiometric imbalance between nuclear DNA (nDNA) and mtDNA-encoded proteins, a state termed "mitonuclear protein imbalance". This imbalance disrupts mitochondrial proteostasis, impairs mitochondrial respiration, and can trigger the mitochondrial unfolded protein response (UPRmt). The consequence is a reduction in cellular energy production and, particularly in metabolically active cells, can lead to cytotoxicity.

Anti-inflammatory and Immunomodulatory Effects

Tetracyclines possess potent anti-inflammatory properties that are distinct from their antibiotic action. These effects are mediated through several pathways.

MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components like collagen and gelatin. Their activity is crucial in tissue remodeling but is also implicated in the pathology of inflammatory diseases and cancer metastasis. Tetracyclines, including doxycycline and minocycline, are effective inhibitors of MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), at concentrations achievable with standard therapeutic doses.

The inhibitory mechanisms include:

-

Direct Inhibition: Tetracyclines can chelate the Zn2+ and Ca2+ ions that are essential for the catalytic activity of MMPs.

-

Transcriptional Regulation: Doxycycline has been shown to decrease the stability of MMP-2 mRNA, leading to reduced protein expression.

-

Inhibition of Pro-enzyme Activation: Lymecycline can prevent the oxidative activation of latent human neutrophil collagenase (pro-MMP-8).

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and MMPs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.

Minocycline and doxycycline have been demonstrated to inhibit the NF-κB pathway at multiple points. They can prevent the activation of the IκB kinase (IKK) complex, thereby inhibiting the phosphorylation and degradation of IκBα. This action prevents the nuclear translocation of p65, downregulating the expression of NF-κB target genes.

Secretory phospholipase A2 (sPLA2) is an enzyme implicated in inflammatory conditions through the liberation of arachidonic acid from membrane phospholipids, which is the precursor for eicosanoids like prostaglandins and leukotrienes. Studies have shown that lipophilic tetracyclines, specifically minocycline and doxycycline, are potent inhibitors of both pancreatic and non-pancreatic sPLA2.

Effects on Cell Proliferation and Apoptosis

At concentrations higher than those required for antimicrobial or anti-inflammatory effects, tetracyclines can impact cell viability. Doxycycline has been shown to decrease cell proliferation, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis in various cell lines. The induction of apoptosis is a key area of investigation, and techniques such as the TUNEL assay are used to detect the DNA fragmentation characteristic of this process.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) and other quantitative metrics for tetracyclines in various mammalian cell systems.

| Tetracycline Analogue | Target/Effect | System/Cell Line | IC50 / Concentration | Reference |

| Doxycycline | Inhibition of MMP-2 expression | Human Aortic Smooth Muscle Cells | 6.5 µg/mL | |

| Doxycycline | Inhibition of MMP-9 activity | U-937 cell culture medium | 608 µM | |

| Minocycline | Inhibition of MMP-9 activity | U-937 cell culture medium | 10.7 µM | |

| Tetracycline | Inhibition of MMP-9 activity | U-937 cell culture medium | 40.0 µM | |

| Doxycycline | Inhibition of Phospholipase A2 | E. coli membrane substrate | 0.98 x 10-4 M (47 µg/mL) | |

| Minocycline | Inhibition of Phospholipase A2 | E. coli membrane substrate | 3.6 x 10-5 M (18 µg/mL) | |

| Minocycline | Inhibition of non-pancreatic PLA2 | Synthetic phospholipid substrate | 5 µM (2.47 µg/mL) | |

| Minocycline | Inhibition of pancreatic PLA2 | Synthetic phospholipid substrate | 8 µM (3.95 µg/mL) | |

| Doxycycline | Cell Viability (Lung Cancer) | A549 cells | 1.06 µM | |

| Doxycycline | Cell Viability (Lung Cancer) | NCI-H446 cells | 1.70 µM | |

| Doxycycline | Mitochondrial Respiration | HeLa cells | EC50 ≈ 5 µg/mL |

Experimental Protocols

Investigating the effects of lymecycline on mammalian cells involves a variety of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key cited experiments.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of lymecycline or a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.

-

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labels (e.g., fluorescent tags) can then be visualized.

-

Protocol:

-

Sample Preparation: Grow and treat cells on coverslips or in chamber slides. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice to allow the TdT enzyme to access the nucleus.

-

TdT Labeling: Wash the cells and incubate them with the TdT reaction mixture, containing the TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.

-

Detection & Mounting: Wash the cells to remove unincorporated nucleotides. If using an indirect detection method, incubate with the appropriate secondary reagents. Counterstain nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides.

-

Analysis: Visualize the cells using fluorescence microscopy. Apoptotic cells will show a strong fluorescent signal in the nucleus.

-

MMP Activity Analysis (Gelatin Zymography)

This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.

-

Principle: Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the substrate. Areas of digestion appear as clear bands against a stained background.

-

Protocol:

-

Sample Preparation: Collect conditioned media from cell cultures treated with lymecycline. Mix the samples with a non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load the samples onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL). Run the gel at 4°C.

-

Enzyme Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature.

-

Enzyme Incubation: Incubate the gel overnight at 37°C in a development buffer containing Tris-HCl, CaCl2, and ZnCl2 to facilitate enzymatic activity.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. The areas where gelatin has been degraded by MMPs will appear as clear bands on a blue background.

-

NF-κB Pathway Analysis (Western Blotting for p65 Translocation)

This protocol can be used to assess the effect of lymecycline on the nuclear translocation of the NF-κB p65 subunit.

-

Principle: Cells are fractionated to separate nuclear and cytoplasmic components. The amount of p65 protein in each fraction is then quantified by Western blotting.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of lymecycline. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical methods.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using an assay like the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal loading. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates translocation, which would be inhibited by effective tetracycline treatment.

-

Conclusion

The mechanism of action of lymecycline in mammalian cells is complex and extends far beyond its well-documented role as a bacterial protein synthesis inhibitor. Its primary off-target effects include the impairment of mitochondrial function through the inhibition of mitochondrial protein synthesis, leading to a state of mitonuclear protein imbalance. Furthermore, lymecycline and other tetracyclines exhibit potent anti-inflammatory and immunomodulatory properties by inhibiting key inflammatory mediators such as matrix metalloproteinases and phospholipase A2, and by downregulating the pro-inflammatory NF-κB signaling pathway. At higher concentrations, they can also influence cell proliferation and apoptosis. This diverse range of activities underscores the therapeutic potential of tetracyclines in various non-infectious, inflammatory-based diseases and highlights the need for careful consideration of these effects when using them as tools in biomedical research.

References

An In-Depth Technical Guide to Tetralysine Cellular Uptake and Localization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetralysine, a short peptide composed of four lysine residues (K4), belongs to the class of cell-penetrating peptides (CPPs). These peptides have garnered significant interest in the field of drug delivery due to their ability to traverse cellular membranes and deliver a variety of cargo molecules, including small molecules, nucleic acids, and proteins, into the cellular interior. Understanding the mechanisms of this compound's cellular uptake and its subsequent subcellular localization is crucial for the rational design of efficient and targeted drug delivery systems. This technical guide provides a comprehensive overview of the current understanding of this compound cellular entry, methodologies for its study, and quantitative data derived from studies on similar short, lysine-rich peptides.

Cellular Uptake Mechanisms of this compound

The cellular uptake of cationic peptides like this compound is a complex process that is not fully elucidated but is understood to primarily occur through various endocytic pathways. Direct translocation across the plasma membrane has also been proposed, particularly at higher concentrations. The positively charged lysine residues play a critical role in initiating contact with the negatively charged cell surface, which is rich in heparan sulfate proteoglycans, leading to internalization.

The primary uptake mechanisms for cationic peptides include:

-

Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is often considered a major entry route for arginine-rich and other cationic CPPs.

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the peptide.

-

Caveolae-Mediated Endocytosis: This mechanism involves flask-shaped invaginations of the plasma membrane called caveolae.

-

Direct Translocation: At higher concentrations, it is hypothesized that this compound may directly penetrate the cell membrane, a process that is thought to be energy-independent.

The specific pathway utilized can be influenced by several factors, including the concentration of the peptide, the cell type, and the nature of any conjugated cargo.

Quantitative Data on Oligo-Lysine Uptake

While specific quantitative data for this compound (K4) is limited in publicly available literature, studies on other lysine-rich and cationic peptides provide valuable insights into the expected uptake efficiency and kinetics. The following tables summarize representative quantitative data for such peptides.

| Peptide | Cell Line | Concentration (µM) | Incubation Time (min) | Uptake Efficiency (% of positive cells) | Mean Fluorescence Intensity (Arbitrary Units) |

| (6)-Cf-ERD-A (Lysine-rich) | A431 | 25 | 90 | > 95% | ~1500 |

| (6)-Cf-ERD-B (Lysine-rich) | A431 | 25 | 90 | > 95% | ~2500 |

| (6)-Cf-S100 (Lysine-rich) | A431 | 25 | 90 | ~80% | ~500 |

| Nona-arginine (R9) | Jurkat | 10 | 60 | Not specified | ~1000 |

Table 1: Cellular Uptake Efficiency of Lysine-Rich and Cationic Peptides in Different Cell Lines. Data is extrapolated from studies on similar peptides to provide an expected range for this compound.[1]

| Peptide | Cell Line | Parameter | Value |

| cFΦR4 (Cyclic Cationic Peptide) | HeLa | t1/2 for internalization | ~ 30 minutes |

| R9 (Nona-arginine) | HeLa | t1/2 for internalization | ~ 45 minutes |

Table 2: Internalization Kinetics of Cationic Peptides. The half-life (t1/2) for internalization provides an estimate of the rate of uptake.[2]

Experimental Protocols

Synthesis and Fluorescent Labeling of this compound

Objective: To synthesize this compound and label it with a fluorescent dye for visualization and quantification.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Fluorescent dye with a reactive group (e.g., NHS-ester or isothiocyanate)

-

HPLC system for purification

-

Mass spectrometer for characterization

Protocol:

-

Peptide Synthesis:

-

Swell the Fmoc-Lys(Boc)-Wang resin in DMF.

-

Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Couple the next Fmoc-Lys(Boc)-OH residue using DIC and HOBt as coupling reagents.

-

Repeat the deprotection and coupling steps until the this compound sequence is complete.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fluorescent Labeling (On-Resin):

-

After the final Fmoc deprotection, dissolve the fluorescent dye in DMF.

-

Add the dye solution to the resin and allow it to react overnight.

-

Wash the resin to remove excess dye.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether.

-

-

Purification and Characterization:

-

Purify the fluorescently labeled this compound using reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Cellular Uptake Quantification by Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled this compound.

Materials:

-

Fluorescently labeled this compound

-

Cell line of interest (e.g., HeLa, A431)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Culture:

-

Culture the cells in a T-75 flask until they reach 80-90% confluency.

-

-

Cell Treatment:

-

Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare different concentrations of fluorescently labeled this compound in serum-free medium.

-

Remove the culture medium from the wells and wash the cells with PBS.

-

Add the this compound solutions to the wells and incubate for a specific time (e.g., 1-4 hours) at 37°C.

-

-

Sample Preparation for Flow Cytometry:

-

After incubation, remove the peptide solution and wash the cells twice with cold PBS.

-

To remove non-internalized, membrane-bound peptide, briefly treat the cells with a heparin solution (100 µg/mL) or a mild acidic wash (e.g., glycine-HCl, pH 3.0).

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in PBS containing 1% fetal bovine serum.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission at the corresponding wavelength.

-

Gate the live cell population based on forward and side scatter.

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[3][4]

-

Subcellular Localization by Confocal Microscopy

Objective: To visualize the subcellular localization of fluorescently labeled this compound.

Materials:

-

Fluorescently labeled this compound

-

Cell line of interest

-

Glass-bottom dishes or coverslips

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (4% in PBS) for fixation

-

Hoechst or DAPI for nuclear staining

-

Lysosomal and endosomal markers (e.g., LysoTracker, antibodies against EEA1 or LAMP1)

-

Confocal laser scanning microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Treat the cells with fluorescently labeled this compound as described in the flow cytometry protocol.

-

-

Live-Cell Imaging:

-

For live-cell imaging, add nuclear and/or organelle-specific dyes to the cells during the last 30 minutes of incubation with the peptide.

-

Wash the cells with pre-warmed imaging medium (e.g., phenol red-free medium).

-

Image the cells immediately using a confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

-

-

Fixed-Cell Imaging:

-

After incubation with the peptide, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) if intracellular antibody staining is required.

-

Stain with primary and fluorescently labeled secondary antibodies for specific organelles.

-

Stain the nuclei with Hoechst or DAPI.

-

Mount the coverslips on a microscope slide with an anti-fading mounting medium.

-

-

Image Acquisition and Analysis:

-

Acquire Z-stack images using the confocal microscope.

-

Analyze the images to determine the co-localization of the peptide's fluorescence signal with the signals from the nuclear and organelle markers.[5]

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100: The Effect of Carboxyfluorescein Conjugation, Influence of Aromatic and Proline Residues, Cellular Internalization, and Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Delivery of Cyclic Peptides into Mammalian Cells with Short Sequence Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]

- 4. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

The Chemical and Physical Stability of Lymecycline in Solution: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lymecycline, a tetracycline broad-spectrum antibiotic, is a prodrug of tetracycline, formed by a molecule of tetracycline, the amino acid L-lysine, and formaldehyde. Its enhanced solubility and absorption profile compared to tetracycline base make it a valuable therapeutic agent.[1][2] However, like all tetracyclines, lymecycline is susceptible to degradation in solution, which can impact its potency and lead to the formation of potentially toxic byproducts. This technical guide provides a comprehensive overview of the physical and chemical stability of lymecycline in solution, focusing on its degradation pathways, kinetics, and the analytical methodologies used to assess its stability.

Degradation Pathways of Lymecycline

Lymecycline in solution undergoes degradation through several pathways, primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The degradation pathways are largely similar to those of other tetracyclines and include hydrolysis, epimerization, dehydration, and oxidation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for lymecycline, with the rate being highly dependent on the pH of the solution.

-

Acidic Hydrolysis: In acidic conditions (pH < 2), lymecycline can undergo dehydration of the C-ring to form anhydrotetracycline (Impurity C) and its epimer, 4-epianhydrotetracycline (Impurity D).[3] These degradation products are known to be nephrotoxic.

-

Alkaline Hydrolysis: In alkaline environments, tetracyclines can undergo more complex transformations, leading to the formation of isotetracycline.

Epimerization

Epimerization at the C4 position is a reversible reaction that leads to the formation of 4-epilymecycline. This process is most rapid in solutions with a pH between 3 and 5. The 4-epimer is significantly less active than the parent compound, thus reducing the overall therapeutic efficacy.

Oxidative Degradation

Lymecycline is susceptible to oxidation, particularly in the presence of atmospheric oxygen and light. Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress, leading to the formation of various oxidative degradation products.

Photodegradation

Exposure to light, especially UV radiation, can accelerate the degradation of lymecycline. Photodegradation can lead to a complex mixture of byproducts through various reactions, including photo-oxidation.

The following diagram illustrates the primary degradation pathways of lymecycline.

Caption: Primary degradation pathways of Lymecycline.

Quantitative Stability Data

The stability of lymecycline in solution is quantifiable through its degradation kinetics, which typically follow first-order reactions. The rate of degradation is influenced by factors such as temperature and pH. While specific kinetic data for lymecycline is sparse in publicly available literature, data for the closely related tetracycline provides a valuable reference.

| Condition | Parameter | Value | Reference |

| Temperature | |||

| Frozen (-20°C) | Activity Loss (6 months) | ~25% (for tetracycline) | |

| Refrigerated (4°C) | Stability | 8.5 hours | |

| Room Temperature | Stability | 3 hours | |

| pH | |||

| Acidic (0.01 N HCl) | Stability | More stable than in alkaline solution | |

| Alkaline (0.01 N NaOH) | Stability | Less stable than in acidic solution |

Experimental Protocols for Stability Assessment

The assessment of lymecycline's stability relies on well-defined experimental protocols, including forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are conducted under conditions more severe than accelerated stability testing.

The workflow for a typical forced degradation study is as follows:

Caption: Forced Degradation Experimental Workflow.

Detailed Methodologies:

-

Acid Hydrolysis: A solution of lymecycline (e.g., 1 mg/mL) is prepared in 0.1 M hydrochloric acid and is typically kept at room temperature or heated (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Base Hydrolysis: A solution of lymecycline is prepared in 0.1 M sodium hydroxide and kept at room temperature. Due to higher reactivity, heating is often not required.

-

Oxidative Degradation: A solution of lymecycline is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: A solution of lymecycline is heated in a water bath or oven at a specific temperature (e.g., 60-80°C).

-

Photolytic Degradation: A solution of lymecycline is exposed to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying lymecycline in the presence of its degradation products.

Typical HPLC Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 or C8 column (e.g., Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm). |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. For example, a mixture of 2-Methyl-2-propanol, 3.5% w/v di-potassium hydrogen phosphate, 1.0% w/v Tetra butyl ammonium hydrogen sulphate, 4.0% w/v di-sodium edetate, and water. Another example is a 50:50 (v/v) mixture of acetonitrile and water (pH 3 adjusted with orthophosphoric acid). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance, for example, 254 nm or 359 nm. |

| Column Temperature | Often controlled, for instance, at 50°C. |

The following diagram illustrates the logical relationship in the development of a stability-indicating method.

Caption: Stability-Indicating Method Development Logic.

Conclusion

The stability of lymecycline in solution is a critical factor that influences its therapeutic efficacy and safety. Degradation primarily occurs through hydrolysis, epimerization, oxidation, and photolysis, with the rate and extent of these reactions being highly dependent on environmental factors, particularly pH, temperature, and light. A thorough understanding of these degradation pathways, coupled with the implementation of robust, validated stability-indicating analytical methods, is paramount for the development of stable and effective lymecycline-containing pharmaceutical products. This guide provides a foundational understanding for researchers and drug development professionals working with this important antibiotic.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Lymecycline Solubility in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lymecycline, a broad-spectrum tetracycline antibiotic, in a variety of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and analysis.

Introduction to Lymecycline

Lymecycline is a tetracycline antibiotic that is notably more soluble in aqueous solutions than its parent compound, tetracycline. It is recognized for being soluble at all physiological pH values.[1] This enhanced solubility is a key characteristic, facilitating its absorption and bioavailability. Lymecycline exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2]

Quantitative Solubility Data

Precise quantitative solubility data for lymecycline in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on pharmacopeial information, technical data sheets, and data for the closely related tetracycline hydrochloride, the following table summarizes the available quantitative and qualitative solubility information. It is important to note that the solubility of tetracycline hydrochloride is provided as a reference point and may not be identical to that of lymecycline, although it can serve as a useful estimate for formulation development.

| Solvent | Lymecycline Solubility | Tetracycline Hydrochloride Solubility (for reference) |

| Water | Very soluble (≥ 100 mg/mL) | Freely soluble |

| Ethanol (96%) | Slightly soluble | Soluble |

| Methanol | Soluble | ~10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~1 mg/mL |

| Acetone | Data not available | Sparingly soluble |

| Acetonitrile | Data not available | Slightly soluble |

| Methylene Chloride | Practically insoluble | Practically insoluble |

It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocols for Solubility Determination

The determination of active pharmaceutical ingredient (API) solubility is a critical step in drug development. The following section outlines a general experimental protocol for determining the solubility of lymecycline, based on the widely accepted shake-flask method. This method is recommended by regulatory bodies such as the World Health Organization (WHO) and is described in various pharmacopeias.

Principle of the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound. It involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment

-

Lymecycline powder

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of lymecycline using the shake-flask method followed by HPLC or UV-Vis analysis.

References

Determining the Biological Half-life of Lymecycline in Cell Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymecycline, a second-generation tetracycline antibiotic, is utilized in various research applications beyond its clinical use, including in studies involving bacterial and eukaryotic cell cultures. A critical parameter for ensuring reproducible and accurate experimental outcomes is the stability and biological half-life of lymecycline within the cell culture medium. This technical guide addresses the current knowledge gap regarding the precise half-life of lymecycline in common cell culture media. While in vivo pharmacokinetic data for lymecycline is available, its stability in vitro is influenced by a different set of variables, including media composition, pH, temperature, and light exposure. This document provides a comprehensive framework for researchers to empirically determine the biological half-life of lymecycline in their specific cell culture systems. It outlines detailed experimental protocols, analytical methodologies, and data interpretation strategies. Furthermore, it visualizes the key signaling pathways affected by lymecycline and the experimental workflow for its half-life determination.

Introduction: The Need for In Vitro Half-life Determination

Lymecycline exerts its primary antibacterial effect by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[1][2][3] However, its utility in research extends to its effects on eukaryotic cells, notably the inhibition of mitochondrial protein synthesis and the activity of matrix metalloproteinases (MMPs).[4] The concentration of active lymecycline in the cell culture medium is a crucial factor that can significantly impact experimental results.

The in vivo biological half-life of lymecycline is reported to be approximately 8 to 12 hours. However, this value is influenced by metabolic and excretory processes that are absent in an in vitro setting. In cell culture, the degradation of lymecycline is primarily a chemical process influenced by the specific conditions of the culture environment. Factors such as the pH of the medium (typically 7.2-7.4), incubation temperature (usually 37°C), exposure to light, and the presence of media components can all contribute to the degradation of the antibiotic. Therefore, relying on in vivo data for in vitro experimental design can lead to inaccurate assumptions about the effective concentration and duration of action of lymecycline. This guide provides the necessary protocols to determine the half-life of lymecycline in specific cell culture media, such as DMEM, RPMI-1640, or MEM.

Factors Influencing Lymecycline Stability in Cell Culture Media

The stability of tetracycline-class antibiotics in aqueous solutions is known to be influenced by several factors:

-

pH: Tetracyclines are susceptible to degradation in both acidic and alkaline conditions. Cell culture media are buffered to a physiological pH, but cellular metabolism can cause local pH shifts that may affect lymecycline stability.

-

Temperature: Elevated temperatures can accelerate the degradation of tetracyclines. Standard cell culture incubation at 37°C will contribute to the degradation of lymecycline over time.

-

Light: Exposure to light, particularly UV light, can lead to the photodegradation of tetracyclines. Cell culture incubators are typically dark, but media handling and storage conditions should minimize light exposure.

-

Media Components: The complex mixture of amino acids, vitamins, salts, and serum proteins in cell culture media may interact with lymecycline and influence its stability.

Quantitative Data Summary

Since the biological half-life of lymecycline in cell culture media is not extensively documented, the following table is provided as a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of lymecycline stability across different media and conditions.

| Cell Culture Medium | Temperature (°C) | Initial Concentration (µg/mL) | Half-life (t½) in hours (Mean ± SD) | Primary Degradation Products Identified |

| DMEM + 10% FBS | 37 | 10 | User-determined value | User-determined value |

| RPMI-1640 + 10% FBS | 37 | 10 | User-determined value | User-determined value |

| MEM + 10% FBS | 37 | 10 | User-determined value | User-determined value |

| Other (specify) | User-determined value | User-determined value | User-determined value | User-determined value |

Experimental Protocol for Determining Lymecycline Half-life in Cell Culture Media

This section provides a detailed methodology for determining the biological half-life of lymecycline in a specific cell culture medium.

Materials and Reagents

-

Lymecycline powder (analytical grade)

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), if applicable

-

Sterile, conical tubes (15 mL or 50 mL)

-

Sterile, microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Analytical column (e.g., C18)

-

Acetonitrile (HPLC grade)

-

Formic acid or other appropriate mobile phase modifier

-

Ultrapure water

-

Syringe filters (0.22 µm)

-

Pipettes and sterile tips

Experimental Procedure

-

Preparation of Lymecycline Stock Solution:

-

Prepare a concentrated stock solution of lymecycline (e.g., 10 mg/mL) in a suitable sterile solvent (e.g., sterile water or ethanol).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Preparation of Experimental Media:

-

Prepare the cell culture medium to be tested, including any supplements such as FBS.

-

Spike the medium with the lymecycline stock solution to achieve the desired final concentration (e.g., 10 µg/mL).

-

Prepare a sufficient volume of the lymecycline-containing medium for the entire time course.

-

-

Incubation and Sampling:

-

Aliquot the lymecycline-containing medium into sterile conical tubes.

-

Place the tubes in a cell culture incubator under standard conditions (e.g., 37°C, 5% CO₂).

-

At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot of the medium from one of the tubes.

-

Immediately transfer the aliquot to a microcentrifuge tube and store at -80°C until analysis. It is crucial to process the t=0 sample immediately to represent the initial concentration accurately.

-

Sample Analysis by HPLC or LC-MS/MS

The concentration of lymecycline in the collected samples can be quantified using a validated HPLC or LC-MS/MS method.

-

Sample Preparation:

-

Thaw the collected media samples.

-

To precipitate proteins, add a volume of cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of medium).

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate lymecycline from its degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 350 nm) or mass spectrometry for higher sensitivity and specificity.

-

-

Quantification:

-

Prepare a standard curve of lymecycline in the same cell culture medium (without the drug) to account for matrix effects.

-

Analyze the standards and samples.

-

Determine the concentration of lymecycline in each sample by interpolating from the standard curve.

-

Data Analysis and Half-life Calculation

-

Plot the concentration of lymecycline versus time.

-

Determine the order of the degradation reaction. For many drugs, degradation follows first-order kinetics.

-

For a first-order reaction, the half-life (t½) can be calculated using the following equation:

-

t½ = 0.693 / k

-

where 'k' is the degradation rate constant, which is the negative of the slope of the natural log of the concentration versus time plot.

-

Visualizations of Signaling Pathways and Workflows

Lymecycline's Mechanism of Action and Cellular Effects

The following diagram illustrates the primary mechanism of action of lymecycline on bacterial cells, as well as its known effects on eukaryotic cells.

Experimental Workflow for Half-life Determination

The following diagram outlines the key steps in the experimental protocol for determining the half-life of lymecycline in cell culture media.

Conclusion

The biological half-life of lymecycline in cell culture media is a critical parameter that requires empirical determination to ensure the validity and reproducibility of in vitro studies. This technical guide provides a robust framework for researchers to establish the stability of lymecycline under their specific experimental conditions. By following the detailed protocols for sample preparation, analytical quantification, and data analysis, researchers can accurately determine the half-life and make informed decisions regarding the timing of media changes and the effective concentration of the antibiotic in their cell culture experiments. The provided visualizations of the signaling pathways and experimental workflow serve as valuable tools for understanding the broader context and practical execution of these studies.

References

- 1. What is the mechanism of Lymecycline? [synapse.patsnap.com]

- 2. What is Lymecycline used for? [synapse.patsnap.com]

- 3. Lymecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

Lymecycline Degradation in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymecycline, a tetracycline-class broad-spectrum antibiotic, is susceptible to degradation in aqueous solutions through several pathways, primarily hydrolysis, oxidation, and photolysis. Understanding these degradation routes is critical for ensuring the stability, efficacy, and safety of pharmaceutical formulations. This technical guide provides an in-depth analysis of the core degradation pathways of Lymecycline, supported by available quantitative data, detailed experimental protocols, and visual representations of the degradation mechanisms. Lymecycline's chemical structure, which includes multiple ionizable functional groups, makes it sensitive to environmental factors such as pH, temperature, and light.[1]

Core Degradation Pathways

The degradation of Lymecycline in aqueous solutions is a multifaceted process influenced by several environmental factors. The principal degradation mechanisms include hydrolysis, oxidation, and photolysis, leading to the formation of various degradation products.

Hydrolysis

Hydrolysis is a major degradation pathway for tetracyclines, including Lymecycline. This process involves the cleavage of chemical bonds by reaction with water and is significantly influenced by pH and temperature.[2] The hydrolysis of tetracyclines generally follows first-order kinetics.[3]

Influence of pH:

-

Acidic Conditions (pH < 4): In acidic solutions, tetracyclines can undergo dehydration, leading to the formation of anhydrotetracycline derivatives.[4]

-

Neutral to Near-Neutral Conditions (pH 4-7): In this range, epimerization at the C4 position is a common degradation pathway for tetracyclines, resulting in the formation of less active epimers.[3]

-

Alkaline Conditions (pH > 7): Basic conditions can catalyze the hydrolysis of the amide group and other parts of the tetracycline molecule, leading to the formation of various degradation products. Studies on other tetracyclines have shown that base-catalyzed hydrolysis rates are significantly higher than acid-catalyzed or neutral pH hydrolysis rates.

Influence of Temperature: An increase in temperature generally accelerates the rate of hydrolysis. The effect of temperature on the degradation rate can be described by the Arrhenius equation. For tetracyclines, activation energies for hydrolysis at pH 7.0 have been reported to range from 42.0 kJ mol⁻¹ to 77.0 kJ mol⁻¹.

Hydrolytic Degradation Products: Common hydrolytic degradation products of tetracyclines include epimers (e.g., 4-epitetracycline), dehydration products (e.g., anhydrotetracycline), and isomers. For Lymecycline specifically, known degradation products include tetracycline base, epitetracycline isomers, and anhydrotetracycline-type dehydration products.

Table 1: Influence of pH and Temperature on Tetracycline Hydrolysis Kinetics

| Tetracycline | pH | Temperature (°C) | Half-life (t½) | Reference |

| General Tetracyclines | 2 and 11 | Not specified | < 6 hours to 9.7 weeks | |

| Chlortetracycline (CTC) | Varied | Varied | Increased with pH and temp | |

| Oxytetracycline (OTC) | Varied | Varied | Increased with pH and temp | |

| Tetracycline (TET) | Varied | Varied | Increased with pH and temp |

Note: Data specific to Lymecycline is limited; this table presents data for related tetracyclines to illustrate general trends.

Oxidation

Lymecycline is susceptible to oxidative degradation, which can be initiated by atmospheric oxygen or oxidizing agents. The presence of metal ions can also catalyze oxidative reactions.

Oxidative Stress Conditions: Forced degradation studies often employ hydrogen peroxide (H₂O₂) to simulate oxidative stress. The concentration of H₂O₂ and the duration of exposure are key parameters in these studies.

Oxidative Degradation Products: The tetracycline molecule has several sites prone to oxidation. The degradation pathway can involve modifications to the phenolic ring system and other functional groups. For tetracyclines in general, oxidative degradation can lead to the formation of various products through reactions like N,N-dedimethylation, hydroxylation, and ring-opening.

Table 2: Kinetic Data for the Reaction of Tetracyclines with Hydroxyl Radicals (•OH)

| Tetracycline | Absolute Rate Constant (M⁻¹ s⁻¹) | Reaction Efficiency (%) | Reference |

| Tetracycline | (6.3 ± 0.1) x 10⁹ | 32 - 60 | |

| Chlortetracycline | (5.2 ± 0.2) x 10⁹ | 32 - 60 | |

| Oxytetracycline | (5.6 ± 0.1) x 10⁹ | 32 - 60 | |

| Doxycycline | (7.6 ± 0.1) x 10⁹ | 32 - 60 |

Note: This data provides insight into the reactivity of the tetracycline scaffold with a key oxidative species.

Photodegradation

Lymecycline, like other tetracyclines, is sensitive to light, particularly in the UV and visible regions. Photodegradation can lead to a loss of potency and the formation of potentially toxic photoproducts.

Influencing Factors: The rate and pathway of photodegradation can be affected by factors such as the wavelength of light, light intensity, pH of the solution, and the presence of photosensitizers.

Photodegradation Products: Photodegradation of tetracyclines can result in a complex mixture of products arising from various photochemical reactions, including photooxidation and photoreduction. Identified photodegradation products of tetracycline include those resulting from modifications at the C4 dimethylamino group and the A ring.

Experimental Protocols for Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.

Forced Degradation Study Protocol

A typical forced degradation study for Lymecycline would involve the following conditions:

-

Acid Hydrolysis: Dissolve Lymecycline in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Dissolve Lymecycline in 0.1 M NaOH and maintain at room temperature for a specified period.

-

Oxidative Degradation: Treat a solution of Lymecycline with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of Lymecycline to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of Lymecycline to UV light (e.g., 254 nm) and visible light.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to separate and quantify Lymecycline and its degradation products.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Lymecycline and its major degradants absorb (e.g., 254 nm).

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualization of Degradation Pathways and Workflows

Degradation Pathways

Caption: Major degradation pathways of Lymecycline in aqueous solutions.

Experimental Workflow for Forced Degradation

Caption: A typical experimental workflow for forced degradation studies.

Conclusion

The degradation of Lymecycline in aqueous solutions is a complex process involving hydrolysis, oxidation, and photolysis. These degradation pathways are highly dependent on environmental conditions such as pH, temperature, and light exposure. While specific quantitative kinetic data for Lymecycline is not extensively available in the public domain, the well-documented degradation behavior of other tetracyclines provides a strong framework for understanding its stability profile. A thorough understanding of these degradation pathways, facilitated by robust forced degradation studies and stability-indicating analytical methods, is paramount for the development of stable and effective Lymecycline formulations. Further research focusing specifically on the degradation kinetics of Lymecycline would be beneficial for a more precise prediction of its shelf-life and stability under various conditions.

References

Spectroscopic characterization of Tetralysine

An In-depth Technical Guide to the Spectroscopic Characterization of Tetralysine

Introduction

This compound, a homo-oligopeptide composed of four L-lysine residues linked by peptide bonds, serves as a valuable model system for studying the structural and biophysical properties of short, charged peptides. Its inherent simplicity allows for a fundamental understanding of how charge, conformation, and environment influence peptide behavior. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering detailed experimental protocols and representative data for researchers in peptide chemistry, biochemistry, and drug development.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantifying the concentration of peptides in solution and providing insights into the electronic environment of aromatic residues. While lysine itself does not possess a strong chromophore in the near-UV region, the peptide bond (amide bond) absorbs light in the far-UV range.

Experimental Protocol

-

Sample Preparation:

-

Dissolve lyophilized this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a stock concentration of 1 mg/mL.

-

Use a quartz cuvette with a 1 cm path length.

-

Prepare a blank solution using the same buffer.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum from 190 nm to 400 nm.

-

Baseline correct the instrument with the buffer blank.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax), which is typically around 190-230 nm for the peptide backbone.

-

Calculate the molar extinction coefficient (ε) at a specific wavelength if the concentration is known, using the Beer-Lambert law (A = εcl).

-

Quantitative Data

| Parameter | Value | Conditions |

| Wavelength of Max Absorbance (λmax) | ~195 nm | 10 mM Phosphate Buffer, pH 7.4 |

| Molar Extinction Coefficient (ε) at 214 nm | Approximately 5000 M⁻¹cm⁻¹ | Based on the contribution of three peptide bonds. |

Fluorescence Spectroscopy

Intrinsic fluorescence of peptides is typically dominated by aromatic amino acids (Trp, Tyr, Phe). Since this compound lacks these residues, it is non-fluorescent. However, it can be extrinsically labeled with a fluorophore (e.g., FITC, Dansyl chloride) to study its binding interactions or conformational changes.

Experimental Protocol for Labeled this compound

-

Sample Preparation:

-

Synthesize or purchase this compound labeled with a fluorescent dye at the N-terminus or the ε-amino group of a lysine side chain.

-

Dissolve the labeled peptide in the buffer of choice to a final concentration in the low micromolar range to avoid inner filter effects.

-

-

Instrumentation and Data Acquisition:

-

Use a spectrofluorometer.

-

Determine the optimal excitation wavelength (λex) by running an excitation scan at a fixed emission wavelength.

-

Acquire the emission spectrum by scanning a range of wavelengths after the excitation wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

The Stokes shift is calculated as the difference between λem and λex.

-

Changes in fluorescence intensity or emission maximum can indicate changes in the local environment of the fluorophore.

-

Representative Data for Dansyl-Labeled this compound

| Parameter | Value | Conditions |

| Excitation Wavelength (λex) | ~340 nm | 10 mM Phosphate Buffer, pH 7.4 |

| Emission Wavelength (λem) | ~520 nm | 10 mM Phosphate Buffer, pH 7.4 |

| Stokes Shift | ~180 nm | Dependent on solvent polarity. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

Experimental Protocol

-

Sample Preparation:

-

Dissolve this compound in a non-absorbing buffer (e.g., 10 mM sodium phosphate) to a concentration of approximately 0.1 mg/mL.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements.

-

-

Instrumentation and Data Acquisition:

-

Use a CD spectropolarimeter.

-

Record spectra in the far-UV region (190-250 nm) to analyze the peptide backbone conformation.

-

Acquire data at a controlled temperature (e.g., 25 °C).

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the observed ellipticity (θ) in millidegrees to mean residue ellipticity ([\text{θ}]) using the formula: [\text{θ}] = (θ * 100) / (c * n * l), where c is the molar concentration, n is the number of residues (4), and l is the path length in cm.

-

Analyze the shape of the spectrum to determine the secondary structure content.

-

Expected Spectroscopic Data

Short, charged peptides like this compound are typically unstructured in solution and adopt a random coil conformation.

| Secondary Structure | Characteristic CD Signal |

| Random Coil | Strong negative band near 198 nm. |

| α-Helix | Negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm. |

| β-Sheet | A negative band around 218 nm and a positive band around 195 nm. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information about the atomic-level structure and dynamics of molecules in solution. For this compound, 1D ¹H and 2D experiments like COSY and TOCSY can be used to assign proton resonances.

Experimental Protocol

-

Sample Preparation:

-

Dissolve this compound in a deuterated solvent (e.g., D₂O) to a concentration of 1-5 mM.

-

Add a small amount of a reference standard like DSS or TSP for chemical shift referencing.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Acquire a 1D ¹H spectrum to observe all proton signals.

-

Perform 2D experiments (e.g., COSY, TOCSY) to establish through-bond scalar couplings and assign specific protons to each residue.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign chemical shifts (δ) in parts per million (ppm) to the backbone and side-chain protons.

-

Typical ¹H NMR Chemical Shifts for Lysine Residues

| Proton | Typical Chemical Shift (ppm) |

| Hα (Alpha) | 4.2 - 4.4 |

| Hβ (Beta) | 1.8 - 2.0 |

| Hγ (Gamma) | 1.4 - 1.6 |

| Hδ (Delta) | 1.6 - 1.8 |

| Hε (Epsilon) | 2.9 - 3.1 |

| HN (Amide) | 8.0 - 8.5 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway initiated by the binding of a peptide like this compound.

An In-depth Technical Guide to the Interaction of Tetracyclines with Serum Proteins in Culture

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetracycline antibiotics, a class of broad-spectrum antibacterial agents, are known to interact with serum proteins, primarily serum albumin. This interaction is a critical determinant of the drug's pharmacokinetic and pharmacodynamic properties, influencing its distribution, metabolism, and efficacy. This technical guide synthesizes the current understanding of tetracycline-serum protein interactions, details the experimental methodologies used to characterize these interactions, and provides a framework for future research in this area. The primary binding site for tetracyclines on human serum albumin (HSA) has been identified as site II, located in subdomain IIIA. The binding is predominantly driven by electrostatic interactions.

Quantitative Data on Tetracycline-Serum Protein Interactions

The following table summarizes the binding parameters for various tetracyclines with serum albumin, as reported in the literature. It is important to note that binding affinities can vary depending on the specific tetracycline derivative and the experimental conditions.

| Tetracycline Derivative | Serum Protein | Binding Site on HSA | Primary Driving Force(s) |

| Tetracycline (TC) | Human Serum Albumin (HSA) | Site II (Subdomain IIIA) | Electrostatic interactions[1] |

| Anhydrotetracycline (ATC) | Bovine Serum Albumin (BSA) | Site II | Hydrogen bonding and van der Waals interactions[2] |

| Epitetracycline (ETC) | Bovine Serum Albumin (BSA) | Site II | Hydrogen bonding and van der Waals interactions[2] |

| Methacycline | Human Serum Albumin (HSA) | Not specified | Hydrophobic and charge-transfer binding[3] |

| Doxycycline | Human Serum Albumin (HSA) | Not specified | Hydrophobic and charge-transfer binding[3] |

| Chlortetracycline | Human Serum Albumin (HSA) | Not specified | Hydrophobic and charge-transfer binding |

| Oxytetracycline | Human Serum Albumin (HSA) | Not specified | Hydrophobic and charge-transfer binding |

Experimental Protocols for Studying Drug-Protein Interactions

A variety of biophysical techniques can be employed to characterize the interaction between a drug candidate like tetralysine and serum proteins. The choice of method depends on the specific parameters to be determined.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Generalized ITC Protocol:

-

Sample Preparation:

-

Dialyze the serum protein (e.g., HSA) and the drug (e.g., this compound) against the same buffer to minimize heat of dilution effects.

-

Determine the accurate concentrations of the protein and the drug.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Load the protein solution into the sample cell and the drug solution into the titration syringe.

-

-

Titration:

-

Perform a series of injections of the drug into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat per injection.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor molecular interactions in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Generalized SPR Protocol:

-

Sensor Chip Preparation:

-

Immobilize the serum protein (ligand) onto the surface of a sensor chip.

-

-

Analyte Injection:

-

Inject a series of concentrations of the drug (analyte) over the sensor surface.

-

Monitor the change in the refractive index, which is proportional to the amount of bound analyte.

-

-

Regeneration:

-

Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgrams to a kinetic model to determine the association and dissociation rate constants.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify protein-protein or protein-drug interactions by using an antibody to precipitate the protein of interest from a solution, along with any bound molecules.

Generalized Co-IP Protocol:

-

Cell Lysis:

-

Lyse cells cultured with the drug under non-denaturing conditions to maintain protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the serum protein of interest.

-

Add protein A/G beads to capture the antibody-protein complex.

-

-

Washing:

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the protein-drug complex from the beads.

-

Analyze the eluted sample by techniques such as mass spectrometry to identify the bound drug.

-

Visualizations: Workflows and Pathways

Experimental Workflow for Characterizing Drug-Protein Interactions

Caption: Generalized workflow for studying drug-serum protein interactions.

Hypothetical Signaling Pathway Modulation

While direct evidence for this compound modulating specific signaling pathways through serum protein interaction is lacking, the binding to serum proteins can influence the free drug concentration available to interact with cellular targets. The following diagram illustrates a generalized signaling pathway that could be affected by a drug.

Caption: A generalized cell signaling cascade potentially affected by a drug.

Conclusion

The interaction of tetracyclines with serum proteins is a multifaceted process that significantly impacts their clinical performance. A thorough understanding of these interactions is paramount for the development of new tetracycline derivatives like this compound with improved therapeutic profiles. The experimental methodologies and frameworks presented in this guide provide a robust starting point for researchers and drug development professionals to investigate the specific binding characteristics of this compound and other novel drug candidates with serum proteins. Future studies should focus on obtaining precise quantitative data for this compound to elucidate its unique interaction profile and to inform rational drug design.

References

- 1. Phenotypic characterization of the binding of tetracycline to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the interactions between tetracycline, its degradation products and bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding study of tetracyclines to human serum albumin using difference spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lymecycline-Loaded PLGA Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of lymecycline-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The methodologies described herein are based on established techniques for encapsulating hydrophilic drugs into biodegradable polymeric nanoparticles, offering a potential platform for the controlled release of lymecycline.

Introduction

Lymecycline, a second-generation tetracycline antibiotic, is effective against a broad spectrum of bacteria by inhibiting protein synthesis. Its encapsulation within PLGA nanoparticles presents a promising strategy to enhance its therapeutic efficacy, provide sustained release, and potentially reduce side effects. PLGA is a biocompatible and biodegradable polymer approved by the FDA for drug delivery applications. The formulation of lymecycline into PLGA nanoparticles can be achieved using the double emulsion solvent evaporation method, which is particularly suitable for water-soluble drugs.

Data Presentation

Due to the limited availability of specific quantitative data for lymecycline-loaded PLGA nanoparticles in the public domain, the following table presents representative data from studies on doxycycline- and tetracycline-loaded PLGA nanoparticles, which are structurally and functionally similar to lymecycline. This data serves as a reference for expected nanoparticle characteristics.

| Formulation | Polymer | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| DOX-NP (SEE) | PLGA | Doxycycline | 170 ± 75 | 0.196 | - | 66 | - | [1][2] |

| DOX-NP (SE) | PLGA | Doxycycline | 168 ± 61 | 0.130 | - | 18 | - | [1] |

| SIM-loaded TC-PLGA NPs | TC-PLGA | Simvastatin (with Tetracycline conjugation) | ~220 | - | - | >75 | - | [3][4] |

Note: The data presented for doxycycline (DOX) and tetracycline (TC)-conjugated nanoparticles are intended to provide a general indication of the achievable physicochemical properties for tetracycline-class antibiotics encapsulated in PLGA nanoparticles.

Experimental Protocols

Protocol 1: Formulation of Lymecycline-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation

This protocol details the steps for encapsulating the hydrophilic drug lymecycline into PLGA nanoparticles.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

-

Lymecycline hydrochloride

-

Dichloromethane (DCM) or Ethyl Acetate (EA)

-

Poly(vinyl alcohol) (PVA)

-

Deionized water

-

Phosphate buffered saline (PBS)

Equipment:

-

High-speed homogenizer or sonicator

-

Magnetic stirrer

-

Rotary evaporator (optional)

-

Centrifuge

-

Freeze-dryer (optional)

Procedure:

-

Preparation of the Inner Aqueous Phase (w1): Dissolve a specific amount of lymecycline hydrochloride in a small volume of deionized water.

-

Preparation of the Organic Phase (o): Dissolve a precise amount of PLGA in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the organic phase (o). Emulsify the mixture using a high-speed homogenizer or sonicator on an ice bath to form a stable water-in-oil (w/o) primary emulsion.

-